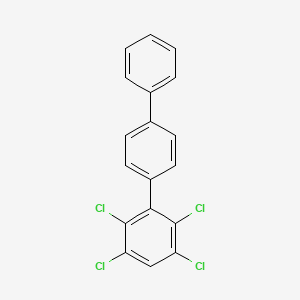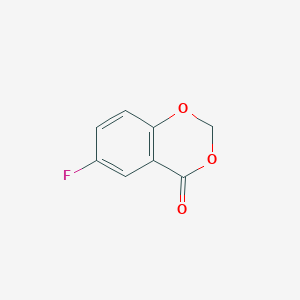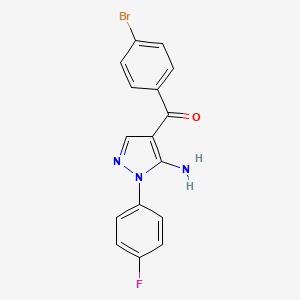![molecular formula C11H7ClF3N B3031727 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole CAS No. 647824-83-7](/img/structure/B3031727.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole
Overview
Description
1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole is a compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring of this pyrrole derivative suggests that it may exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a novel chloromethylation of pyrroles containing electron-withdrawing groups at the 2-position has been observed, leading to the formation of 4-chloromethyl compounds, which are versatile intermediates for further chemical transformations . Additionally, the palladium-catalyzed reaction of 1-[2-(2,2-dibromoethenyl)phenyl]-1H-pyrrole with polyfluoroarene has been described as an efficient method to generate polyfluoroaryl pyrrolo[1,2-a]quinolines . Although these methods do not directly describe the synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole, they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be significantly influenced by substituents. For example, the effect of a trifluoromethyl group on the molecular structure has been studied, showing that it can affect the aromaticity of the pyrrole ring and influence regioselective reactions . Structural characterization using techniques such as NMR, FT-IR, and single-crystal X-ray diffraction can provide detailed information about the geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. The presence of a trifluoromethyl group can lead to competitive mono- and dilithiation, allowing for selective preparation of carboxylated derivatives . Protecting groups such as the 2-chloroethyl and 2-phenylsulfonylethyl moieties can be used to safeguard the pyrrole nitrogen atom during synthetic procedures, which can then be removed to yield the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can impact the compound's reactivity and stability. For instance, the photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units have been explored, indicating potential applications in electronic devices . Additionally, the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces has been demonstrated, suggesting applications in material protection .
Scientific Research Applications
Electronically Intercommunicating Iron Centers
Research by Hildebrandt et al. (2011) in "Organometallics" explored novel pyrrole derivatives featuring iron centers. They synthesized diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole, investigating their electronic and structural properties, including electron delocalization and electrochemical characteristics. These compounds displayed remarkable electrochemical reversibility and high reduction potentials, indicating potential applications in electronic materials and organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).
Pyrrole Derivatives in Cancer Therapeutics
A study by Kuznietsova et al. (2019) in the "Journal of Drug Targeting" synthesized pyrrole derivatives as inhibitors of protein kinases like EGFR and VEGFR. These derivatives showed potential as competitive inhibitors and antioxidants, suggesting their use in anti-inflammatory, proapoptotic, and antitumor activities. This research highlights the relevance of pyrrole derivatives in developing new cancer therapies (Kuznietsova et al., 2019).
Anticancer Potential of Trifluoromethyl-functionalized Phosphonopyrrole
Olszewska et al. (2020) in "European journal of pharmacology" synthesized fluorinated pyrrole derivatives for potential anticancer applications. They found that these compounds inhibited cancer cell proliferation, induced apoptosis, and significantly reduced cancer cell migration rates. This research underlines the potential of trifluoromethyl-functionalized phosphonopyrrole in cancer treatment (Olszewska, Cal, Zagórski, & Mikiciuk-Olasik, 2020).
Highly Luminescent Polymers
Zhang and Tieke (2008) in "Macromolecules" discussed the synthesis and properties of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers exhibited strong fluorescence and high quantum yields, making them suitable for applications in materials science, particularly in the development of luminescent materials and electronic devices (Zhang & Tieke, 2008).
Regioflexible Functionalization Methods
Faigl et al. (2012) in "Tetrahedron" developed regioflexible methods for functionalizing 1-phenylpyrrole derivatives, including 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole. Their methodology enabled the creation of new multifunctionalized pyrrole derivatives, which could have implications in organic synthesis and the development of novel organic compounds (Faigl, Mátravölgyi, Deák, Holczbauer, Czugler, Balázs, & Hermecz, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXYABAQIPZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381630 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole | |
CAS RN |
647824-83-7 | |
| Record name | 1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



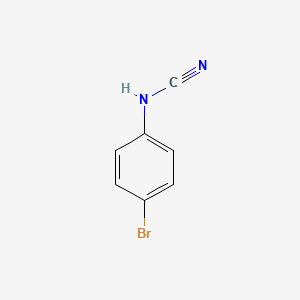
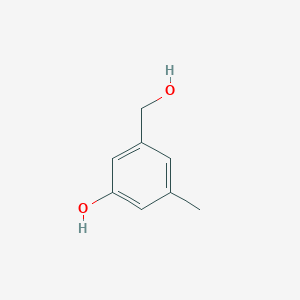
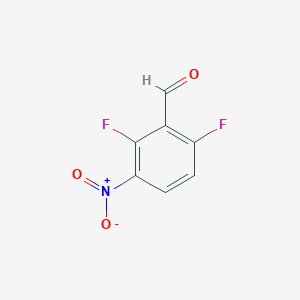
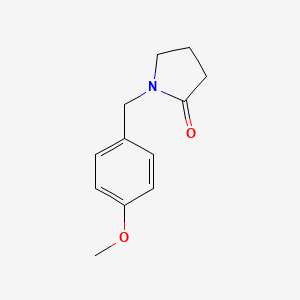
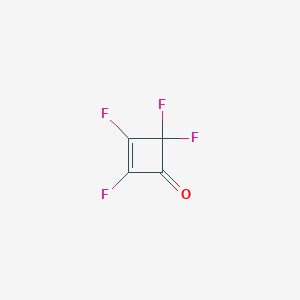
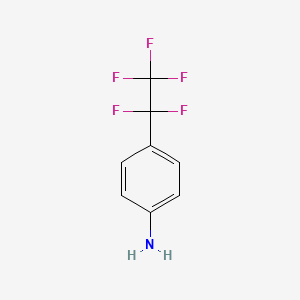
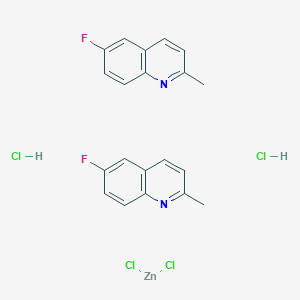
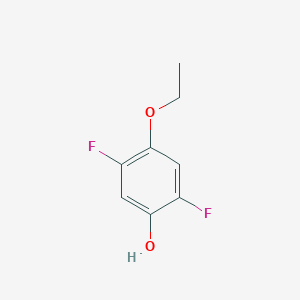
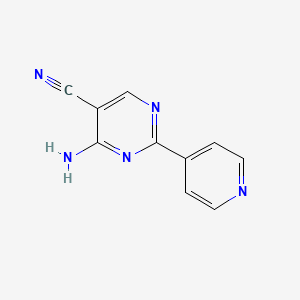
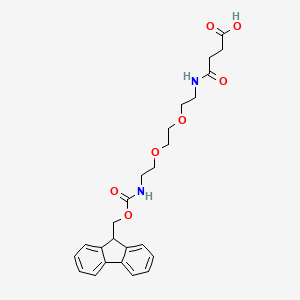
![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)
